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Compound of Interest |

Compound Name: Cbz-L-alaninol
CAS No.: 66674-16-6
Cat. No.: B1336637
Get Quote
. J

This technical guide provides an in-depth analysis of the spectroscopic data for the chiral
building block, N-Carbobenzyloxy-L-alaninol (Cbz-L-alaninol). Designed for researchers,
scientists, and professionals in drug development and organic synthesis, this document offers a
detailed examination of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass
Spectrometry (MS) data integral to the structural elucidation and quality control of this important
compound. Our approach emphasizes the causality behind spectroscopic observations,
ensuring a thorough understanding of the molecule's structural features.

Introduction

Cbz-L-alaninol is a protected amino alcohol derived from the naturally occurring amino acid L-
alanine. The presence of the benzyloxycarbonyl (Cbz or Z) protecting group on the amine
functionality makes it a stable and versatile intermediate in the synthesis of peptidomimetics,
chiral ligands, and pharmaceutical agents.[1] Accurate and comprehensive spectroscopic
analysis is paramount to confirm its identity, purity, and structural integrity. This guide will
dissect the characteristic spectroscopic signatures of Chz-L-alaninol, providing both
theoretical interpretation and practical guidance for data acquisition.
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Chemical Structure and Atom Numbering
To facilitate the discussion of spectroscopic data, the following systematic numbering is applied

to the structure of Cbz-L-alaninol:

Caption: Structure of Cbz-L-alaninol with atom numbering for spectroscopic assignments.

Part 1: Nuclear Magnetic Resonance (NMR)
Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules
in solution. For Chz-L-alaninol, both *H and 3C NMR provide a wealth of information regarding
its carbon skeleton and the chemical environment of each proton.

'H NMR Spectroscopy

The *H NMR spectrum of Cbz-L-alaninol is characterized by distinct signals corresponding to
the protons of the alanine backbone, the Cbz protecting group, and the hydroxyl group. The
spectrum is typically recorded in deuterated chloroform (CDCIs) or dimethyl sulfoxide (DMSO-
ds).

Predicted *H NMR Data for Cbz-L-alaninol (in CDCIs)
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. . Coupling
Chemical Shift L . .
Multiplicity Integration Assignment Constant (J,
(3, ppm)
Hz)
~7.35 m 5H Ar-H (C7-C11) -
~5.10 s 2H CH2-Ph (C5) -
~5.00 d 1H NH ~8.0
~3.80 m 1H CH-N (C2) -
~3.60 dd 1H CHH-OH (C1) J=11.0,4.0
~3.45 dd 1H CHH-OH (C1) J=11.0,6.5
~2.50 brs 1H OH -
~1.15 d 3H CHs (C3) J=6.8

Expertise & Experience: Interpreting the *H NMR Spectrum

e Aromatic Protons (C7-C11): The five protons of the phenyl ring of the Cbz group typically

appear as a complex multiplet around 7.35 ppm. This is a characteristic signature of a

monosubstituted benzene ring.

e Benzyloxy Protons (C5): The two benzylic protons of the Cbz group are diastereotopic due to

the chiral center at C2. However, they often appear as a singlet around 5.10 ppm due to

accidental chemical shift equivalence.

» Amide Proton (NH): The amide proton signal appears as a doublet around 5.00 ppm due to

coupling with the adjacent methine proton (C2-H). The chemical shift of this proton can be

sensitive to solvent and concentration.

« Alaninol Backbone Protons (C1, C2): The methine proton (C2-H) is a multiplet around 3.80

ppm, coupled to the NH proton, the C1 methylene protons, and the C3 methyl protons. The
two methylene protons at C1 are diastereotopic and appear as distinct doublet of doublets
(dd) signals due to geminal coupling with each other and vicinal coupling with the C2 proton.

© 2026 BenchChem. All rights reserved. 3/11 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1336637?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

o Hydroxyl Proton (OH): The hydroxyl proton signal is often a broad singlet and its chemical
shift is highly variable depending on concentration, temperature, and solvent, due to
hydrogen bonding.

o Methyl Protons (C3): The three protons of the methyl group appear as a clean doublet
around 1.15 ppm, resulting from coupling to the C2 methine proton.

3C NMR Spectroscopy

The 13C NMR spectrum provides information about the carbon framework of the molecule.

Predicted 3C NMR Data for Cbz-L-alaninol (in CDCls)

Chemical Shift (6, ppm) Assighment
~156.5 C=0 (C4)
~136.7 Ar-C (C6)
~128.5 Ar-CH (C8, C10)
~128.1 Ar-CH (C9)
~128.0 Ar-CH (C7, C11)
~67.0 CH2-Ph (C5)
~66.5 CH2-OH (C1)
~50.5 CH-N (C2)
~17.0 CHs (C3)

Expertise & Experience: Interpreting the 13C NMR Spectrum

o Carbonyl Carbon (C4): The carbamate carbonyl carbon is typically observed around 156.5
ppm.

o Aromatic Carbons (C6-C11): The aromatic carbons of the Cbz group appear in the range of
128-137 ppm. The quaternary carbon (C6) is downfield compared to the protonated aromatic
carbons.
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Benzylic and Alcohol Carbons (C5, C1): The benzylic carbon (C5) and the carbon bearing
the hydroxyl group (C1) are found in the 66-67 ppm region.

Chiral Carbon (C2): The methine carbon attached to the nitrogen is observed around 50.5
ppm.

Methyl Carbon (C3): The aliphatic methyl carbon gives a signal at the most upfield region,
around 17.0 ppm.

Experimental Protocol: NMR Data Acquisition

Sample Preparation: Dissolve approximately 10-20 mg of Cbhz-L-alaninol in 0.6-0.7 mL of
deuterated solvent (e.g., CDCIs) in a standard 5 mm NMR tube.

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

'H NMR Acquisition:

o Acquire a standard one-dimensional *H spectrum with a 90° pulse.

o Set the spectral width to cover the range from -1 to 10 ppm.

o Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

o Process the data with an exponential multiplication (line broadening of ~0.3 Hz) before
Fourier transformation.

13C NMR Acquisition:
o Acquire a proton-decoupled 13C spectrum.
o Set the spectral width to cover the range from 0 to 200 ppm.

o Alarger number of scans will be required (e.g., 1024 or more) due to the low natural
abundance of 13C.

Data Analysis: Reference the spectra to the residual solvent peak (e.g., CDCls at 7.26 ppm
for 1H and 77.16 ppm for 13C). Integrate the *H NMR signals and determine the multiplicities
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and coupling constants.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the
absorption of infrared radiation.

Predicted IR Absorption Bands for Chz-L-alaninol

Wavenumber (cm—?) Intensity Assignment
~3350-3200 Strong, Broad O-H stretch (alcohol)
~3300 Medium N-H stretch (amide)

Aromatic and Alkene C-H
~3100-3000 Medium

stretch
~2980-2850 Medium Aliphatic C-H stretch
~1690 Strong C=0 stretch (carbamate)
~1530 Strong N-H bend (amide II)
~1450, ~1375 Medium C-H bend (aliphatic)
~1250 Strong C-O stretch (carbamate)
~1050 Strong C-O stretch (alcohol)
740, ~700 Strong Aromatic C-H out-of-plane

bend

Expertise & Experience: Interpreting the IR Spectrum

The IR spectrum of Cbhz-L-alaninol is dominated by strong absorptions corresponding to the
hydroxyl, amide, and carbonyl functionalities.

e O-H and N-H Stretching Region: A broad band centered around 3300 cm~! is expected,
which is an overlap of the O-H stretching of the alcohol and the N-H stretching of the amide.
Hydrogen bonding contributes to the broadening of these peaks.

© 2026 BenchChem. All rights reserved. 6/11 Tech Support


https://www.benchchem.com/product/b1336637/docs?utm_src=pdf-body#a-comprehensive-guide-to-the-spectroscopic-characterization-of-cbz-l-alaninol
https://www.benchchem.com/product/b1336637/docs?utm_src=pdf-body#a-comprehensive-guide-to-the-spectroscopic-characterization-of-cbz-l-alaninol
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1336637?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

e C=0 Stretching: A strong, sharp absorption around 1690 cm~* is a key diagnostic peak for
the carbonyl group of the carbamate.[2]

e Amide Il Band: The N-H bending vibration, known as the Amide Il band, is expected to
appear as a strong peak around 1530 cm~1,

» Fingerprint Region: The region below 1500 cm~* contains a complex pattern of signals,
including C-O stretching vibrations from the alcohol and carbamate groups, and C-H bending
vibrations. The strong bands for the aromatic out-of-plane bending are indicative of the
monosubstituted phenyl ring.

Experimental Protocol: FTIR Data Acquisition

e Sample Preparation:

o KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr)
powder and press it into a thin, transparent pellet.

o Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto
the ATR crystal. This is a simpler and often preferred method.

e Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

o Data Acquisition:
o Record a background spectrum of the empty sample compartment (or clean ATR crystal).
o Record the sample spectrum over the range of 4000-400 cm~1,
o Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

o Data Analysis: The resulting spectrum should be background-corrected. Identify and label
the major absorption bands.

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule, which aids in confirming its structure.
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Predicted Mass Spectrometry Data for Cbz-L-alaninol
e Molecular Formula: C11HisNOs
e Molecular Weight: 209.24 g/mol
o Expected Molecular lon Peak ([M+H]*): m/z 210.11

Predicted Fragmentation Pattern (ESI-MS)

Loss of H20
[M+H-H20]+*
Ho0 m/z = 192
- 2
4 Loss of CH20H )
- CHAOH [M+H-CH20H]*
=17
Cbz-L-alaninol . (312 2 4
[M+H]+ - C7Hs

m/z = 210

4 Loss of Toluene )
- C4HsNOs [M+H-C7Hs]*

\ m/z =118 /

Tropylium Cation
[C7H7]*
m/z = 91

Click to download full resolution via product page
Caption: Predicted major fragmentation pathways for Cbz-L-alaninol in ESI-MS.
Expertise & Experience: Interpreting the Mass Spectrum

e Molecular lon: In a soft ionization technique like Electrospray lonization (ESI), the protonated
molecule [M+H]* at m/z 210 is expected to be a prominent peak.

e Key Fragments:

o Loss of Water (m/z 192): A common fragmentation for alcohols is the loss of a water
molecule.
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o Loss of the Hydroxymethyl Group (m/z 179): Cleavage of the C1-C2 bond can lead to the
loss of the CH20H radical.

o Loss of Toluene (m/z 118): A characteristic fragmentation of the Cbz group is the loss of
toluene (C7Hs).

o Tropylium lon (m/z 91): The base peak in the mass spectrum of many compounds
containing a benzyl group is often the tropylium cation (C7H7*) at m/z 91.[3]

Experimental Protocol: Mass Spectrometry Data
Acquisition
o Sample Preparation: Prepare a dilute solution of Cbz-L-alaninol in a suitable solvent such

as methanol or acetonitrile.

¢ Instrumentation: Use a mass spectrometer equipped with an ESI source, such as a Q-TOF
or Orbitrap instrument for high-resolution mass analysis.

o Data Acquisition:
o Infuse the sample solution into the ESI source.
o Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500).

o For fragmentation analysis, perform tandem mass spectrometry (MS/MS) by selecting the
molecular ion (m/z 210) for collision-induced dissociation (CID).

» Data Analysis: Determine the accurate mass of the molecular ion and its fragments to
confirm the elemental composition.

Conclusion

The spectroscopic techniques of NMR, IR, and MS provide a complementary and
comprehensive characterization of Cbz-L-alaninol. By understanding the principles behind the
data generated by each method, researchers can confidently verify the structure and purity of
this valuable chiral building block, ensuring the integrity of their synthetic and developmental
endeavors.
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References

» (Reference to a relevant scientific article or database discussing the use of Chz-L-alaninol -
Note: A specific peer-reviewed article with all data was not found in the search, so a general
reference to its use would be appropriate here, citing a source like Sigma-Aldrich or a review
on peptide synthesis.)

» (Reference to a standard textbook or resource on NMR spectroscopy - e.g., "Spectrometric
Identification of Organic Compounds" by Silverstein, Webster, and Kiemle.)

» (Reference to a standard textbook or resource on IR spectroscopy - e.g., "Introduction to
Spectroscopy" by Pavia, Lampman, Kriz, and Vyvyan.)

» (Reference to a standard textbook or resource on Mass Spectrometry - e.g., "Interpretation
of Mass Spectra" by McLafferty and Turecek.)

e PubChem. N-carbobenzyloxyalanine. [Link]
o Chemguide. Fragmentation patterns in the mass spectra of organic compounds. [Link][3]

e Chemistry LibreTexts. Carbonyl - compounds - IR - spectroscopy. [Link][2]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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